S65487

Description

BCL2 Inhibitor VOB560 is an inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), with potential pro-apoptotic and antineoplastic activities. Upon intravenous administration, Bcl-2 inhibitor VOB560 binds to and inhibits the activity of Bcl-2, thereby restoring apoptotic processes in tumor cells. Bcl-2 protein is overexpressed in many cancer types and plays an important role in the negative regulation of apoptosis; its expression is associated with increased drug resistance and tumor cell survival.

Propriétés

IUPAC Name |

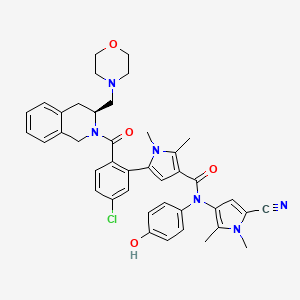

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41ClN6O4/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3/t33-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNWQLOUMFCVJD-XIFFEERXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of S65487 in Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S65487 is a potent, intravenously administered small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) anti-apoptotic protein. In the context of Acute Myeloid Leukemia (AML), a hematological malignancy often characterized by the overexpression of Bcl-2, this compound is being developed to induce apoptosis in leukemic cells. Preclinical evidence suggests a synergistic anti-leukemic effect when this compound is combined with the hypomethylating agent azacitidine. This document provides a comprehensive overview of the core mechanism of action of this compound in AML, based on currently available data. It is intended for an audience with a strong background in cancer biology and drug development.

Core Mechanism of Action: Bcl-2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the anti-apoptotic protein Bcl-2.[1][2] In many AML subtypes, the overexpression of Bcl-2 is a key survival mechanism, allowing leukemic cells to evade programmed cell death (apoptosis).

Bcl-2 exerts its pro-survival function by sequestering pro-apoptotic proteins, particularly the BH3-only proteins like BIM. This prevents the activation of the downstream effector proteins BAX and BAK, which are essential for the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a critical step in the intrinsic apoptotic cascade.

This compound, as a BH3 mimetic, binds with high affinity to the BH3-binding groove of Bcl-2. This competitive binding displaces BIM and other pro-apoptotic proteins, liberating them to activate BAX and BAK. The subsequent mitochondrial outer membrane permeabilization (MOMP) leads to the release of pro-apoptotic factors into the cytoplasm, activating caspases and culminating in the execution of the apoptotic program.

Signaling Pathway of this compound-Induced Apoptosis in AML

The signaling cascade initiated by this compound in AML cells is a well-defined pathway culminating in apoptosis.

Caption: this compound inhibits Bcl-2, leading to the release of BIM, activation of BAX/BAK, and subsequent apoptosis.

Combination Therapy with Azacitidine: A Synergistic Approach

Preclinical studies have indicated a promising synergistic effect when this compound is combined with the hypomethylating agent azacitidine in in vitro AML models.[3][4] While the precise molecular underpinnings of this synergy are still under investigation, a leading hypothesis is that azacitidine enhances the dependency of AML cells on Bcl-2 for survival.

Azacitidine, by inhibiting DNA methyltransferases, can induce changes in gene expression, potentially upregulating pro-apoptotic BH3-only proteins or downregulating other anti-apoptotic proteins like Mcl-1 or Bcl-xL. This "priming" of the apoptotic pathway would then render the AML cells more susceptible to the direct pro-apoptotic effects of this compound.

Quantitative Data Summary

While specific quantitative preclinical data for this compound is not extensively available in the public domain, the following table summarizes the types of data that would be generated during preclinical evaluation.

| Parameter | Description | Expected Outcome with this compound |

| IC50 (nM) | Concentration of this compound required to inhibit 50% of cell growth in various AML cell lines. | Low nanomolar range in Bcl-2 dependent AML cell lines. |

| EC50 (nM) | Concentration of this compound required to induce 50% of the maximal apoptotic response. | Correlates with IC50 values. |

| Apoptosis Rate (%) | Percentage of apoptotic cells (Annexin V positive) after treatment with this compound. | Dose-dependent increase in apoptosis. |

| Tumor Growth Inhibition (%) | Reduction in tumor volume in AML xenograft models treated with this compound. | Significant tumor growth inhibition compared to vehicle control. |

| Combination Index (CI) | A quantitative measure of the synergistic, additive, or antagonistic effect of this compound and azacitidine. | CI < 1, indicating synergy. |

Key Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, the following outlines the standard methodologies employed in the preclinical assessment of a Bcl-2 inhibitor in AML.

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on AML cells.

-

Methodology:

-

Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) and primary patient-derived AML cells are cultured under standard conditions.

-

Treatment: Cells are treated with a dose range of this compound, azacitidine, or the combination for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.

-

Apoptosis Assessment: Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide (PI).

-

Caption: A typical workflow for assessing apoptosis in AML cells following drug treatment.

In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Methodology:

-

Xenograft Model: Immunocompromised mice (e.g., NSG) are engrafted with human AML cell lines or patient-derived blasts.

-

Treatment: Once tumors are established, mice are treated with this compound (administered intravenously), azacitidine, the combination, or a vehicle control.

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Pharmacodynamic markers (e.g., cleaved caspase-3) can be assessed by immunohistochemistry.

-

Potential Resistance Mechanisms and Future Directions

Resistance to Bcl-2 inhibitors can emerge through various mechanisms. In the context of this compound, potential resistance mechanisms in AML could include:

-

Upregulation of other anti-apoptotic proteins: Increased expression of Mcl-1 or Bcl-xL can compensate for the inhibition of Bcl-2.

-

Mutations in the Bcl-2 BH3-binding groove: Alterations in the drug-binding site can reduce the affinity of this compound.

-

Alterations in downstream apoptotic machinery: Defects in BAX, BAK, or caspase activation can impair the execution of apoptosis.

Future research will likely focus on elucidating the precise molecular mechanisms of synergy between this compound and azacitidine, identifying predictive biomarkers of response, and developing strategies to overcome potential resistance. Combination therapies, such as the addition of an Mcl-1 inhibitor, may be a promising avenue for further investigation. A clinical trial is noted to be exploring the combination of this compound (VOB560) with the Mcl-1 inhibitor S64315 (MIK665), suggesting this is an active area of research.

References

VOB560: A Deep Dive into its BCL-2 Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

VOB560 (also known as S65487) is a second-generation, potent, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a key regulator of the intrinsic apoptotic pathway, BCL-2 is a prime therapeutic target in various hematological malignancies where its overexpression promotes cancer cell survival. VOB560 distinguishes itself by its efficacy against wild-type BCL-2 and clinically relevant mutants that confer resistance to the first-generation BCL-2 inhibitor, venetoclax.[1][2] This technical guide provides a comprehensive overview of the binding characteristics of VOB560 to BCL-2, its selectivity profile, and the experimental methodologies used to characterize such interactions.

Mechanism of Action

VOB560 functions as a BH3 mimetic, binding with high affinity to the hydrophobic BH3-binding groove of the BCL-2 protein.[1] This action competitively displaces pro-apoptotic BH3-only proteins (e.g., BIM, PUMA), which are sequestered by BCL-2 in cancer cells. The release of these pro-apoptotic proteins triggers the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

A critical feature of VOB560 is its activity against venetoclax-resistant BCL-2 mutants, such as G101V and D103Y. These mutations alter the BH3 binding pocket, reducing the binding affinity of venetoclax. VOB560, reportedly having a different binding mode, can effectively inhibit these mutated forms of BCL-2, offering a therapeutic option for patients who have developed resistance to venetoclax.

Signaling Pathway

The signaling pathway illustrating the mechanism of action of VOB560 is depicted below.

Binding Affinity and Selectivity

While specific quantitative binding affinity data (e.g., K_i_ or K_d_ values) for VOB560 are not extensively available in the public domain, qualitative descriptions from scientific abstracts characterize it as a potent inhibitor. It exhibits high selectivity for BCL-2 with poor affinity for other anti-apoptotic family members like BCL-XL, MCL-1, and BFL-1. This selectivity profile is advantageous as it may reduce off-target effects, such as the thrombocytopenia associated with BCL-XL inhibition.

Table 1: Qualitative Binding Profile of VOB560

| Target Protein | Binding Affinity | Reference |

| BCL-2 (Wild-Type) | Potent | |

| BCL-2 (G101V Mutant) | Active | |

| BCL-2 (D103Y Mutant) | Active | |

| BCL-XL | Poor | |

| MCL-1 | No significant binding | |

| BFL-1 | No significant binding |

Experimental Protocols

The determination of binding affinity and selectivity of BCL-2 inhibitors like VOB560 typically involves a variety of biophysical and biochemical assays. While specific protocols for VOB560 are not publicly detailed, the following are standard methodologies employed in the field.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity. It provides on-rate (k_a_), off-rate (k_d_), and the equilibrium dissociation constant (K_d_).

General Protocol:

-

Immobilization: Recombinant human BCL-2 protein (or its mutants and other family members) is immobilized on a sensor chip surface.

-

Binding: A series of concentrations of the inhibitor (e.g., VOB560) are flowed over the chip surface. Binding is detected as a change in the refractive index, measured in response units (RU).

-

Dissociation: A buffer is flowed over the chip to measure the dissociation of the inhibitor from the target protein.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine k_a_, k_d_, and calculate the K_d_ (k_d_ / k_a_).

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule upon binding to a larger partner.

General Protocol:

-

Assay Setup: A fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3) is incubated with recombinant BCL-2 protein.

-

Competition: Increasing concentrations of the unlabeled inhibitor (VOB560) are added to the mixture.

-

Measurement: The fluorescence polarization of the solution is measured. When the inhibitor displaces the fluorescent peptide from BCL-2, the smaller, faster-tumbling peptide exhibits lower polarization.

-

Data Analysis: The data is plotted as polarization versus inhibitor concentration, and the IC_50_ value is determined. The inhibition constant (K_i_) can then be calculated from the IC_50_ using the Cheng-Prusoff equation.

The workflow for a competitive binding assay is outlined in the diagram below.

Conclusion

VOB560 is a promising second-generation BCL-2 inhibitor with a favorable selectivity profile and notable activity against venetoclax-resistant mutants. While detailed quantitative binding data remains limited in publicly accessible sources, the qualitative evidence strongly supports its potent and selective inhibition of BCL-2. The continued clinical development of VOB560 will be crucial in fully elucidating its therapeutic potential in hematological malignancies.

References

An In-depth Technical Guide to S65487 and its Active Metabolite S55746: Potent and Selective BCL-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BCL-2 inhibitor S65487 and its active form, S55746. It details their mechanism of action, preclinical efficacy, and the experimental methodologies used for their characterization.

Introduction

Escape from apoptosis is a hallmark of cancer, and the B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of this process.[1][2] Overexpression of the anti-apoptotic protein BCL-2 is a well-established mechanism contributing to tumorigenesis and chemoresistance in various hematological malignancies.[3][4] S55746 is a novel, orally bioavailable, and potent small molecule inhibitor that selectively targets BCL-2.[3] this compound is a proagent of S55746, designed for intravenous administration. Both compounds have demonstrated significant anti-tumor activity in preclinical models of hematological cancers.

Mechanism of Action

S55746 acts as a BH3-mimetic, directly binding to the BH3 hydrophobic groove of the BCL-2 protein. This high-affinity interaction competitively displaces pro-apoptotic proteins, such as BAX and BAK, which are normally sequestered by BCL-2. The release and subsequent activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), triggering the intrinsic apoptosis pathway. This cascade of events culminates in the activation of caspases and ultimately, programmed cell death.

Signaling Pathway Diagram

Caption: S55746 inhibits BCL-2, leading to apoptosis.

Quantitative Data

The following tables summarize the binding affinities and in vitro efficacy of S55746.

Table 1: Binding Affinity and Selectivity of S55746

| Target Protein | Binding Affinity (Ki) | Binding Affinity (Kd) | Selectivity vs. BCL-2 |

| BCL-2 | 1.3 nM | 3.9 nM | - |

| BCL-XL | Poor affinity | - | ~70 to 400-fold |

| MCL-1 | No significant binding | - | Not applicable |

| BFL-1 | No significant binding | - | Not applicable |

Table 2: In Vitro Efficacy of S55746 in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (72h treatment) |

| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM |

| H146 | BCL-XL-dependent cell line | 1.7 µM |

| Toledo | Diffuse Large B-Cell Lymphoma | 401 nM |

| Various DLBCL cell lines | Diffuse Large B-Cell Lymphoma | < 1 µM in 6 out of 11 lines |

| Various MCL cell lines | Mantle Cell Lymphoma | < 1 µM in 2 out of 5 lines |

| Various BL cell lines | Burkitt Lymphoma | > 10 µM in all tested lines |

Table 3: Ex Vivo Efficacy of S55746 in Primary Patient Samples

| Sample Type | EC50 (4h treatment) |

| Chronic Lymphocytic Leukemia (CLL) cells | 4.4 to 47.2 nM |

| Mantle Cell Lymphoma (MCL) cells | 2.5 to 110 nM (24h treatment) |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of S55746.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol:

-

Seed cells into 96-well plates at a desired density.

-

Treat cells with a serial dilution of S55746 or vehicle control (DMSO).

-

Incubate for 72 hours under standard cell culture conditions.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the results to the vehicle-treated control wells and calculate IC50 values using a non-linear regression model.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells in suspension with desired concentrations of S55746 for the specified duration (e.g., 2-4 hours).

-

Harvest cells by centrifugation and wash with cold PBS.

-

Resuspend cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.

Co-Immunoprecipitation for BCL-2/BAX Interaction

This technique is used to assess the disruption of the BCL-2/BAX protein complex upon treatment with S55746.

Protocol:

-

Treat RS4;11 cells with increasing concentrations of S55746 for 2 hours.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Pre-clear the cell lysates with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with an anti-BCL-2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against BCL-2 and BAX. A decrease in the amount of BAX co-immunoprecipitated with BCL-2 indicates disruption of the complex.

In Vivo Xenograft Efficacy Studies

These studies evaluate the anti-tumor activity of S55746 in an animal model.

Protocol:

-

Implant human hematological cancer cells (e.g., RS4;11 or Toledo) subcutaneously into immunocompromised mice (e.g., SCID/beige).

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer S55746 orally (p.o.) at specified doses (e.g., 20-100 mg/kg) and schedules (e.g., daily for 7 days).

-

The control group receives the vehicle.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., caspase-3 activity).

In Vivo Efficacy and Pharmacodynamics

S55746 has demonstrated robust anti-tumor efficacy in preclinical xenograft models. In mice bearing RS4;11 tumors, daily oral administration of S55746 led to a dose-dependent and significant inhibition of tumor growth, with complete regression observed at 100 mg/kg. Similar efficacy was observed in the Toledo model.

Pharmacodynamic studies have shown that S55746 treatment in vivo leads to a significant increase in caspase-3 activity in tumor xenografts, confirming the induction of apoptosis. Importantly, at effective doses, S55746 did not cause a significant decrease in platelet counts, a common side effect of BCL-XL inhibition, highlighting its selectivity for BCL-2.

This compound: A Proagent for Intravenous Administration

This compound is the proagent of S55746, developed for intravenous administration. While specific details of the in vivo conversion mechanism and efficiency are not publicly available, proagent strategies are typically employed to improve solubility, stability, or pharmacokinetic properties. Clinical trials have been initiated to evaluate the safety and efficacy of this compound in combination with other agents in patients with acute myeloid leukemia (AML). One Phase I/II trial (NCT04742101) is assessing this compound in combination with azacitidine.

Activity Against Venetoclax-Resistant Mutants

Acquired resistance to the BCL-2 inhibitor venetoclax can occur through mutations in the BCL-2 protein. S55746 has shown activity against some venetoclax-resistant BCL-2 variants, although reduced sensitivity has been observed with certain mutations, such as Asp103Glu, Phe104Leu, and Val148Leu. The differential binding modes of S55746 and venetoclax to BCL-2 may underlie these differences in activity against mutant forms.

Experimental and Logical Workflows

Conversion and Action Workflow

Caption: this compound is converted to S55746 in vivo to induce apoptosis.

In Vitro Efficacy Evaluation Workflow

Caption: Workflow for assessing the in vitro efficacy of S55746.

Conclusion

This compound and its active form S55746 are potent and selective inhibitors of BCL-2 with significant anti-tumor activity in preclinical models of hematological malignancies. Their mechanism of action, involving the direct inhibition of BCL-2 and subsequent induction of apoptosis, is well-characterized. The data presented in this guide provide a strong rationale for the continued investigation of these compounds as potential therapeutic agents for BCL-2-dependent cancers. Further research into their clinical efficacy, pharmacokinetic and pharmacodynamic profiles, and potential to overcome resistance to other BCL-2 inhibitors is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of S65487: A Deep Dive into its Anti-Lymphoma Activity

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data for S65487, a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor, in the context of lymphoma. This compound is an intravenously administered prodrug of S55746, the active moiety responsible for its therapeutic effects. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical efficacy of this compound.

Executive Summary

This compound, through its active form S55746, demonstrates significant anti-tumor activity in preclinical models of non-Hodgkin lymphoma. As a selective inhibitor of the anti-apoptotic protein Bcl-2, S55746 effectively induces apoptosis in lymphoma cells that are dependent on Bcl-2 for survival. In vitro studies have established its potency in various lymphoma cell lines, and in vivo experiments have confirmed its ability to impair tumor growth in xenograft models. This document details the quantitative preclinical data, experimental methodologies, and the underlying signaling pathways associated with the activity of this compound.

Mechanism of Action: Targeting the Core of Lymphoma Cell Survival

The survival of many lymphoma cells is dependent on the overexpression of the anti-apoptotic protein Bcl-2.[1] Bcl-2 sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the BAX and BAK proteins, which are essential for initiating programmed cell death (apoptosis).[1]

This compound's active form, S55746, is a BH3 mimetic that binds with high affinity to the BH3-binding groove of Bcl-2. This competitive inhibition displaces pro-apoptotic proteins, leading to the activation of BAX and BAK. The subsequent oligomerization of BAX and BAK in the outer mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors, ultimately triggering caspase activation and apoptotic cell death.

Quantitative Preclinical Data

The anti-tumor activity of S55746, the active metabolite of this compound, has been quantified in a range of preclinical lymphoma models.

In Vitro Cytotoxicity in Non-Hodgkin Lymphoma Cell Lines

S55746 has demonstrated potent cytotoxic activity against various non-Hodgkin lymphoma (NHL) cell lines after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Lymphoma Subtype | S55746 IC50 (µM) |

| OCI-Ly1 | DLBCL | < 1 |

| SU-DHL-4 | DLBCL | < 1 |

| SU-DHL-6 | DLBCL | < 1 |

| Toledo | DLBCL | < 1 |

| U-2932 | DLBCL | < 1 |

| KARPAS-422 | DLBCL | < 1 |

| Granta-519 | MCL | < 1 |

| Jeko-1 | MCL | < 1 |

| Daudi | Burkitt Lymphoma | > 10 |

| Raji | Burkitt Lymphoma | > 10 |

| Ramos | Burkitt Lymphoma | > 10 |

| Table 1: In Vitro Cytotoxicity of S55746 in NHL Cell Lines. |

Ex Vivo Apoptosis Induction in Primary Lymphoma Cells

The efficacy of S55746 was further evaluated in primary cells isolated from patients with Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). The half-maximal effective concentration (EC50) for apoptosis induction is presented below.

| Primary Cell Type | Treatment Duration | S55746 EC50 Range (nM) |

| CLL | 4 hours | 4.4 - 47.2 |

| MCL | 24 hours | 2.5 - 110 |

| Table 2: Ex Vivo Apoptosis Induction by S55746 in Primary Lymphoma Cells. |

In Vivo Anti-Tumor Efficacy in Hematological Xenograft Models

Oral administration of S55746 demonstrated robust anti-tumor efficacy in two distinct hematological xenograft models in mice.

| Xenograft Model | Treatment | Outcome |

| Hematological Xenograft 1 | Daily oral administration | Significant tumor growth inhibition |

| Hematological Xenograft 2 | Daily oral administration | Significant tumor growth inhibition |

| Table 3: In Vivo Efficacy of S55746 in Hematological Xenograft Models. |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to generate the preclinical data for S55746.

In Vitro Cell Viability Assay

References

S65487: A Deep Dive into BCL-2 Inhibition and Apoptosis Induction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 (also known as VOB560) is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein. It is a prodrug that is converted in vivo to its active form, S55746. Overexpression of BCL-2 is a key mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound is designed to restore the natural process of programmed cell death in cancer cells by selectively targeting BCL-2. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its binding affinity and cellular activity, and the experimental protocols used to evaluate its function.

Core Mechanism: Induction of the Intrinsic Apoptosis Pathway

This compound, through its active form S55746, functions as a BH3 mimetic. It binds with high affinity to the BH3-binding groove of the anti-apoptotic protein BCL-2.[1] This action displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2 in cancer cells. The release of these pro-apoptotic "activator" proteins leads to the activation of the effector proteins BAX and BAK. Activated BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical event in the intrinsic apoptosis pathway, as it results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This, in turn, triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to dismantling of the cell.[1][2]

Data Presentation

Binding Affinity of S55746 to BCL-2 Family Proteins

The selectivity of a BCL-2 inhibitor is crucial for its therapeutic window. S55746, the active metabolite of this compound, demonstrates high affinity and selectivity for BCL-2 over other anti-apoptotic proteins like BCL-XL and MCL-1. This selectivity profile is important as inhibition of BCL-XL is associated with on-target toxicities such as thrombocytopenia.[1]

| Target Protein | Binding Affinity (Ki in nM) |

| BCL-2 | 1.3[1] |

| BCL-XL | 520 |

| MCL-1 | No significant binding |

| BFL-1 | No significant binding |

Binding affinity was determined by Fluorescence Polarization assay.

In Vitro Cellular Activity of S55746

The cytotoxic activity of S55746 has been evaluated in a panel of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in BCL-2-dependent cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 |

| Toledo | Diffuse Large B-Cell Lymphoma | 401 |

| H146 | Small Cell Lung Cancer (BCL-XL dependent) | 1700 |

Cell viability was assessed after 72 hours of treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a target protein.

Principle: A fluorescently labeled ligand (e.g., a BH3 peptide) binds to the target protein (e.g., BCL-2), resulting in a high fluorescence polarization signal. An unlabeled competitor compound (S55746) displaces the fluorescent ligand, causing a decrease in the polarization signal.

Protocol:

-

Reagents: Recombinant BCL-2 family proteins, fluorescently labeled PUMA BH3 peptide, S55746.

-

Procedure:

-

A fixed concentration of the target protein and the fluorescent peptide are incubated together.

-

Increasing concentrations of S55746 are added to the mixture.

-

The fluorescence polarization is measured after an incubation period.

-

-

Data Analysis: The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.

Protocol:

-

Cell Seeding: Seed hematological cancer cells in a 96-well plate at a desired density.

-

Compound Treatment: Treat the cells with a serial dilution of S55746 or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescent signal using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with S55746 or a vehicle control for a specified time (e.g., 4 hours).

-

Cell Harvesting and Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a BCL-2 inhibitor like this compound.

Conclusion

This compound is a promising, selective BCL-2 inhibitor that effectively induces apoptosis in hematological malignancies. Its high affinity for BCL-2 and selectivity over other BCL-2 family members, coupled with its oral bioavailability in its active form, make it a valuable candidate for further clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on targeting the BCL-2 pathway in cancer.

References

In Vitro Efficacy of S65487: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] As a pro-agent of S55746, it is designed for intravenous administration and has demonstrated significant therapeutic potential in preclinical studies against a range of hematological malignancies.[1] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, binding affinities, and effects on cancer cell lines. The information is intended to support researchers and professionals in the field of drug development.

Data Presentation

Binding Affinity of this compound to BCL-2 Family Proteins

This compound exhibits a high degree of selectivity for the BCL-2 protein. Preclinical data indicates that it has a poor affinity for other anti-apoptotic proteins such as MCL-1, BFL-1, and BCL-XL.[1][2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. While specific Ki values from publicly available literature are limited, the qualitative binding profile is summarized below.

| Target Protein | Binding Affinity (Qualitative) | Reference |

| BCL-2 | Potent | |

| MCL-1 | Poor / No Significant Binding | |

| BCL-XL | Poor | |

| BFL-1 | No Significant Binding |

In Vitro Cytotoxicity of this compound in Hematological Cancer Cell Lines

This compound has been shown to inhibit cell proliferation and induce apoptosis in a panel of hematological cancer cell lines. The half-maximal inhibitory concentrations (IC50s) are reported to be in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (Qualitative) | Reference |

| Various Hematological Cancer Cell Lines | Leukemia, Lymphoma | Low nM range | |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Not specified, but BCL-2 dependent |

Note: A comprehensive table of specific IC50 values for this compound across a wide range of cell lines is not available in the public domain based on the conducted search.

Mechanism of Action

This compound functions as a BH3 mimetic, directly binding to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins (e.g., BIM, PUMA, BAD) that are normally sequestered by BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis (programmed cell death).

A significant advantage of this compound is its demonstrated activity against BCL-2 mutations that confer resistance to the first-generation BCL-2 inhibitor, Venetoclax, such as the G101V and D103Y mutations.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Solubilization: After incubation, add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells with and without this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Caption: this compound Mechanism of Action

Caption: Cell Viability Assay Workflow

Caption: Logical Flow of this compound's Therapeutic Action

References

Structural Analysis of S65487 Binding to BCL-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the structural and biochemical interactions between the B-cell lymphoma 2 (BCL-2) protein and the potent and selective inhibitor S65487. This compound is a prodrug that is converted in vivo to its active form, S55746. This document details the binding characteristics, structural basis of interaction, and the experimental methodologies used to elucidate these features, offering valuable insights for researchers in oncology and drug development.

Quantitative Binding Affinity and Cellular Activity

This compound, through its active metabolite S55746, is a highly potent and selective inhibitor of BCL-2. The binding affinities and cellular activities have been characterized using various biophysical and cell-based assays.

| Compound | Target Protein | Binding Affinity (Ki, nM) | Assay Method | Cell Line | Cellular Activity (IC50, nM) |

| S55746 | BCL-2 | 1.3 | Fluorescence Polarization | RS4;11 (ALL) | 71.6 |

| S55746 | BCL-XL | 520 | Fluorescence Polarization | H146 (SCLC) | 1700 |

| S55746 | MCL-1 | No significant binding | Fluorescence Polarization | - | - |

| S55746 | BFL-1 | No significant binding | Fluorescence Polarization | - | - |

| ABT-199 (Venetoclax) | BCL-2 | 1.2 | Fluorescence Polarization | RS4;11 (ALL) | - |

| ABT-199 (Venetoclax) | BCL-XL | 490 | Fluorescence Polarization | H146 (SCLC) | - |

*ALL: Acute Lymphoblastic Leukemia; SCLC: Small Cell Lung Cancer. Data compiled from[1][2][3]. S55746 demonstrates a selectivity of approximately 400-fold for BCL-2 over BCL-XL in biochemical assays[2]. The cellular potency of S55746 is demonstrated in the BCL-2-dependent RS4;11 cell line, with significantly weaker activity observed in the BCL-XL-dependent H146 cell line[2].

Structural Basis of S55746 Interaction with BCL-2

The co-crystal structure of S55746 in complex with BCL-2 has been resolved, providing a detailed view of the binding interactions at the atomic level (PDB ID: 6GL8). S55746 binds to the hydrophobic BH3 groove on the surface of BCL-2, a critical region for its interaction with pro-apoptotic proteins.

The binding of S55746 is characterized by a network of hydrophobic and hydrogen bonding interactions. Notably, S55746 has a distinct binding mode when compared to the first-generation BCL-2 inhibitor, venetoclax. While both inhibitors target the BH3 groove, the specific contacts and the orientation of the molecules within the pocket differ. A key interaction involves a hydrogen bond between the phenol group of S55746 and the backbone carbonyl of Ala149 of BCL-2.

BCL-2 Signaling Pathway and Mechanism of Action

BCL-2 is a central regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, BCL-2 sequesters pro-apoptotic proteins like BIM, BID, and PUMA, preventing them from activating the effector proteins BAX and BAK. The inhibition of BAX and BAK preserves the integrity of the outer mitochondrial membrane, thus preventing the release of cytochrome c and subsequent caspase activation.

This compound, as a BH3 mimetic, competitively inhibits the binding of pro-apoptotic BH3-only proteins to BCL-2. This frees up the pro-apoptotic proteins to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptosis.

BCL-2 signaling pathway and the mechanism of this compound action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used to characterize the binding of S55746 to BCL-2.

X-ray Crystallography

The co-crystal structure of S55746 and BCL-2 was determined using the hanging drop vapor diffusion method.

-

Protein: His6-tagged BCL-2 (based on the 2W3I construct with a G118Q mutation) was expressed and purified.

-

Crystallization: The protein at a concentration of 9.4 mg/ml in a buffer containing 20 mM Tris pH 7.5, 100 mM NaCl, 2 mM DTT, and 1% glycerol was mixed with a reservoir solution containing 0.1 M sodium acetate pH 5.25, 20% Jeffamine 600, and 10% PEG3350.

-

Seeding: Crystallization was initiated by micro-seeding with crushed crystals of a BCL-2/S55748 (a methylated analog of S55746) complex. The resulting crystals were then used for a second round of micro-seeding with the BCL-2/S55746 complex.

-

Data Collection and Refinement: X-ray diffraction data were collected from the co-crystals, and the structure was solved and refined to high resolution.

Experimental workflow for BCL-2/S55746 co-crystallization.

Fluorescence Polarization (FP) Assay

A fluorescence polarization assay was employed to determine the binding affinity (Ki) of S55746 for BCL-2 family proteins.

-

Principle: This competitive assay measures the displacement of a fluorescently labeled PUMA BH3 peptide from the BCL-2 protein by the inhibitor.

-

Reagents:

-

Recombinant BCL-2, BCL-XL, MCL-1, and BFL-1 proteins.

-

Fluorescently labeled PUMA BH3 peptide.

-

S55746 compound series.

-

-

Procedure:

-

A fixed concentration of the BCL-2 family protein (10 nM for BCL-2, MCL-1, BFL-1; 20 nM for BCL-XL) and the fluorescent PUMA peptide were incubated in an assay plate.

-

Increasing concentrations of S55746 were added to the wells.

-

The plate was incubated for 2 hours at room temperature.

-

Fluorescence polarization was measured using a plate reader (Excitation: 528 nm, Emission: 640 nm).

-

-

Data Analysis: The reduction in millipolarization (mP) units was used to calculate the IC50, which was then converted to Ki.

Isothermal Titration Calorimetry (ITC)

ITC was used to confirm the binding and determine the thermodynamic parameters of the interaction.

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Instrumentation: PEAQ-ITC instrument.

-

Procedure:

-

The BCL-2 protein solution was placed in the sample cell.

-

The S55746 solution was placed in the injection syringe. The solutions were buffer- and solvent-matched (including 1% DMSO) to minimize heats of dilution.

-

The experiment consisted of 13 injections at 25°C with stirring at 1000 rpm. The first injection was 0.5 µl, followed by 12 injections of 3.05 µl.

-

-

Data Analysis: The data were fitted to a single-site binding model using the vendor-supplied software to determine the thermodynamic parameters. The results confirmed a 1:1 binding stoichiometry.

Conclusion

The structural and biochemical analysis of this compound's active form, S55746, reveals a potent and selective inhibitor of BCL-2 that binds to the canonical BH3 groove with a distinct interaction profile. The detailed methodologies provided herein offer a framework for the continued investigation of BCL-2 inhibitors and their mechanisms of action, which is critical for the development of next-generation targeted cancer therapies.

References

Methodological & Application

S65487 Intravenous Administration: Application Notes and Protocols for Preclinical Research

For Research Use Only. Not for use in humans.

Introduction

S65487 is a potent and selective prodrug of the B-cell lymphoma 2 (BCL-2) inhibitor, S55746.[1] Overexpression of BCL-2, an anti-apoptotic protein, is a hallmark of various hematological malignancies, where it sequesters pro-apoptotic proteins to prevent programmed cell death.[2][3] By selectively inhibiting BCL-2, this compound aims to restore the natural apoptotic process in cancer cells.[2][3] Preclinical and clinical studies have primarily investigated this compound in the context of acute myeloid leukemia (AML), often in combination with other therapeutic agents like azacitidine.

These application notes provide a framework for the intravenous administration of this compound in a preclinical research setting, along with protocols for evaluating its biological activity.

Mechanism of Action

This compound functions as a BH3 mimetic. After intravenous administration, it is converted to its active form, S55746. This active compound binds with high affinity to the BH3-binding groove of the BCL-2 protein. This action displaces pro-apoptotic proteins (e.g., BIM, BAD, PUMA), which can then activate the effector proteins BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Data Presentation

While specific quantitative data from preclinical and clinical studies with this compound are not extensively published, the following tables outline the types of data that should be collected and organized during experimental evaluation.

Table 1: Preclinical Pharmacokinetic Parameters of this compound (Example)

| Parameter | Value | Units | Species | Dosing |

| Cmax | Data not available | µg/mL | ||

| Tmax | Data not available | h | ||

| AUC(0-t) | Data not available | µg*h/mL | ||

| Half-life (t1/2) | Data not available | h | ||

| Clearance (CL) | Data not available | mL/h/kg | ||

| Volume of Distribution (Vd) | Data not available | L/kg |

Table 2: In Vitro Efficacy of this compound (Example)

| Cell Line | IC50 | Assay Type |

| Specify cell line | Data not available | Cell Viability (e.g., MTT) |

| Specify cell line | Data not available | Apoptosis (e.g., Annexin V) |

Table 3: Safety and Toxicity Profile of this compound from Clinical Trials (Combination Therapy with Azacitidine)

| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) |

| Specific AE | Data not available | Data not available |

| Specific AE | Data not available | Data not available |

Experimental Protocols

This compound Intravenous Formulation and Administration (Preclinical)

Note: A specific, validated protocol for the reconstitution and dilution of this compound is not publicly available. The following is a general procedure based on common practices for similar compounds and should be optimized for specific experimental needs.

Materials:

-

This compound powder

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile Polyethylene Glycol 300 (PEG300)

-

Sterile Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile vials and syringes

-

Vortex mixer

Procedure:

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.

-

-

Vehicle Preparation and Dilution:

-

In a sterile tube, combine PEG300 and Tween-80 in the desired ratio.

-

Slowly add the this compound stock solution to the PEG300/Tween-80 mixture while vortexing.

-

Add sterile saline to the mixture to achieve the final desired concentration.

-

Example Final Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

-

Administration:

-

Administer the final formulation to the experimental animal via the desired intravenous route (e.g., tail vein injection in mice).

-

The infusion rate should be slow and controlled. For clinical trials, infusion times of 30-60 minutes have been reported.

-

The final volume of administration should be appropriate for the animal model.

-

Stability:

-

Information on the stability of reconstituted this compound is not publicly available. It is recommended to prepare the formulation fresh for each experiment and use it immediately.

In Vivo Efficacy Study in an AML Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of Acute Myeloid Leukemia.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

AML cell line (e.g., MOLM-13, MV4-11)

-

This compound intravenous formulation

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Implantation:

-

Subcutaneously or intravenously inject a predetermined number of AML cells into the mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize mice into treatment and control groups.

-

Administer this compound intravenously according to the desired dosing schedule. Clinical trials have explored weekly or more intensified schedules.

-

Administer the vehicle control to the control group.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health and behavior of the animals.

-

-

Endpoint:

-

Continue treatment for a predetermined duration or until tumors in the control group reach a specified size.

-

Collect tumors and other relevant tissues for further analysis (e.g., histology, Western blot).

-

In Vitro Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC/PI staining kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and allow them to adhere.

-

Treat cells with varying concentrations of this compound and a vehicle control for a specified time (e.g., 24, 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

Safety and Monitoring for Infusion-Related Reactions

While specific data on infusion-related reactions for this compound are not detailed in public literature, general principles for monitoring such reactions with intravenously administered cancer therapies should be applied in a clinical research context.

Potential Signs and Symptoms:

-

Mild to Moderate: Flushing, itching, rash, fever, chills, rigors, dyspnea.

-

Severe: Hypotension, bronchospasm, angioedema, anaphylaxis.

Management Strategy:

-

Premedication: The use of premedication (e.g., antihistamines, corticosteroids) may be considered, although specific recommendations for this compound are not available.

-

Monitoring: Closely monitor vital signs before, during, and after the infusion.

-

Intervention:

-

For mild to moderate reactions, consider stopping the infusion and administering supportive care. The infusion may be restarted at a slower rate upon resolution of symptoms.

-

For severe reactions, immediately discontinue the infusion and provide emergency medical treatment.

-

References

Application Notes and Protocols for S65487 in Phase I Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available information on the dosage and administration of S65487, an investigational B-cell lymphoma-2 (Bcl-2) inhibitor, in its Phase I clinical trials. The information is compiled from publicly available clinical trial records and conference presentations.

Introduction to this compound

This compound is a potent and selective second-generation Bcl-2 inhibitor. It is the prodrug of S55746 and has demonstrated activity against wild-type Bcl-2 as well as mutations that confer resistance to venetoclax, such as G101V and D103Y. By binding to the BH3 hydrophobic groove of Bcl-2, this compound induces apoptosis in cancer cells that are dependent on Bcl-2 for survival. Preclinical studies have shown its potential in various hematological malignancies.

This compound Phase I Clinical Trial Landscape

Two key Phase I clinical trials have investigated this compound:

-

Monotherapy Trial (NCT03755154): A study of this compound as a single agent in patients with relapsed or refractory Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM), or Chronic Lymphocytic Leukemia (CLL). This trial was prematurely terminated for strategic reasons due to limited efficacy in the monotherapy setting, not due to safety concerns.[1]

-

Combination Therapy Trial (NCT04742101/CL1-65487-003): A Phase I/II study evaluating this compound in combination with azacitidine in adult patients with previously untreated AML who are not eligible for intensive chemotherapy.[2][3][4] This trial is ongoing and has provided the most detailed public information regarding this compound dosage.

Quantitative Data from Phase I Clinical Trials

The following tables summarize the dosing information for the Phase I portion of the this compound and azacitidine combination study in untreated AML patients (NCT04742101).

Table 1: this compound Administration Schedules in Combination with Azacitidine

| Schedule | This compound Dosing Days (in a 28-day cycle) | Rationale |

| Schedule 1 | Day 1, 8, 15, 22 (Weekly) | Initial exploration of safety and tolerability. |

| Schedule 2 | Day 1, 3, 5, 8 | Intensified schedule to increase concurrent administration with azacitidine and potential synergism. |

| Schedule 3 | Day 1 through 5, 8, 9 | Further intensified schedule to maximize potential synergy with azacitidine. |

Note: The study protocol indicated that the testing of Schedule 1 was expected to be limited due to anticipated low synergism with azacitidine.

Unfortunately, specific dose levels (e.g., in mg or mg/kg) for the dose-escalation cohorts, the number of patients treated at each dose level, and the observed dose-limiting toxicities (DLTs) have not been made publicly available in the reviewed search results. The primary objective of the Phase I part of this study is to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D).

Experimental Protocols

Patient Population (NCT04742101)

The study enrolled adult patients (≥18 years old) with previously untreated de novo or secondary AML who were not eligible for standard intensive chemotherapy.

Drug Administration Protocol (NCT04742101)

-

This compound: Administered as an intravenous (IV) infusion over 30 minutes.

-

Azacitidine: Administered at a dose of 75 mg/m² either subcutaneously (SC) or intravenously (IV) for 7 consecutive days at the beginning of each 28-day cycle.

-

Dosing Sequence: When administered on the same day, this compound is given first, followed by azacitidine within 30 to 60 minutes.

-

Dose Escalation: The Phase I portion of the study employed a dose-escalation design to determine the MTD. A ramp-up dose of this compound was administered on the first two days of the first cycle. The dose escalation of this compound was guided by an adaptive Bayesian Logistic Regression Model with overdose control.

Safety and Efficacy Assessments

-

Primary Objective (Phase I): To determine the safety, tolerability, MTD, and/or RP2D of this compound in combination with azacitidine.

-

Dose-Limiting Toxicities (DLTs): Monitored during the first cycle of treatment to guide dose escalation.

-

Pharmacokinetics: A secondary objective in both the Phase I and II parts of the study.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow of the Phase I combination trial.

Caption: Mechanism of action of this compound as a Bcl-2 inhibitor to induce apoptosis.

Caption: Experimental workflow for the Phase I dose-escalation part of the this compound and azacitidine combination trial.

Conclusion

The Phase I clinical trial of this compound in combination with azacitidine (NCT04742101) is a key ongoing study providing insights into the potential of this second-generation Bcl-2 inhibitor. While the detailed dose-escalation data is not yet publicly available, the study design with multiple administration schedules and a ramp-up dosing strategy highlights a careful approach to optimizing the therapeutic window of this compound in a vulnerable patient population. The termination of the monotherapy trial suggests that the future of this compound likely lies in combination therapies. Further results from the combination study, particularly the determined MTD/RP2D and associated efficacy data, are eagerly awaited by the research and clinical communities.

References

- 1. Paper: Results from a Phase 1 Open-Label Dose Escalation and Expansion Trial of Oral Azacitidine + Cedazuridine (ASTX030) in Patients with Myelodysplastic Syndromes (MDS) and MDS/Myeloproliferative Neoplasms (MPN) [ash.confex.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Phase I/II Trial of this compound Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]

- 4. hra.nhs.uk [hra.nhs.uk]

Application Notes and Protocols for S65487 Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical xenograft studies to evaluate the efficacy of S65487, a potent and selective second-generation BCL-2 inhibitor. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific cancer model and research question.

Introduction

This compound is an investigational small molecule that functions as a prodrug of S55746, a highly selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Overexpression of BCL-2 is a key mechanism of cancer cell survival and resistance to apoptosis in various hematological malignancies and solid tumors.[3][4] this compound binds to the BH3 hydrophobic groove of BCL-2, thereby blocking its anti-apoptotic function and triggering programmed cell death.[5] Notably, this compound has demonstrated activity against cancer cells with mutations conferring resistance to the first-generation BCL-2 inhibitor, venetoclax, such as the G101V and D103Y mutations. Preclinical studies have shown that intravenous administration of this compound can lead to complete and sustained tumor regression in BCL-2-dependent xenograft models.

These protocols are designed to assist researchers in evaluating the in vivo anti-tumor activity of this compound in xenograft models of human cancers.

Signaling Pathway of BCL-2 Inhibition by this compound

References

Application Notes and Protocols for Cell Viability Assays Following S65487 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Overexpression of the anti-apoptotic protein BCL-2 is a known mechanism of cancer cell survival and resistance to chemotherapy in various hematological malignancies.[3][4] this compound acts as a BH3 mimetic, binding to the BH3 hydrophobic groove of BCL-2 and displacing pro-apoptotic proteins. This disruption of the BCL-2/pro-apoptotic protein interaction leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[5] Notably, this compound has demonstrated activity against cell lines with mutations that confer resistance to the first-generation BCL-2 inhibitor, venetoclax.

These application notes provide detailed protocols for assessing the effect of this compound on the viability of hematological cancer cell lines using two common methods: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). Preclinical studies have shown that this compound inhibits the proliferation of a range of hematological cancer cell lines with IC50 values in the low nanomolar range. While specific IC50 values for a wide range of cell lines are not yet publicly available in a consolidated table, the following table provides a representative overview of the expected potency based on available data.

| Cell Line | Cancer Type | Reported IC50 Range |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Low nM |

| Various Hematological Cancer Cell Lines | Leukemia, Lymphoma | Low nM |

| Venetoclax-Resistant Cell Lines | Chronic Lymphocytic Leukemia (CLL) | Active in preclinical models |

Note: IC50 values are dependent on the specific cell line, assay conditions (e.g., cell seeding density, incubation time), and the specific batch of the compound. It is crucial to determine the IC50 experimentally for each cell line and experimental setup.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental workflow for assessing its impact on cell viability, the following diagrams are provided.

Caption: this compound inhibits BCL-2, leading to apoptosis.

Caption: Workflow for assessing this compound cell viability.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-

Hematological cancer cell lines (e.g., RS4;11, MOLM-13, MV4-11)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well clear flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture cells to a logarithmic growth phase.

-

Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Seed cells into 96-well plates at an optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure that cells are in the exponential growth phase at the end of the incubation period.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to acclimate.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

-

Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plates for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

-

For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and carefully aspirate the medium without disturbing the cell pellet and formazan crystals.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

-

Hematological cancer cell lines

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well opaque-walled plates

-

Luminometer

Protocol:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay (Step 1), using 96-well opaque-walled plates suitable for luminescence measurements.

-

-

This compound Treatment:

-

Follow the same procedure as for the MTT assay (Step 2).

-

-

CellTiter-Glo® Assay:

-

After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Conclusion

The provided protocols for MTT and CellTiter-Glo® assays are robust methods for evaluating the efficacy of this compound in hematological cancer cell lines. The choice of assay may depend on the specific experimental needs, equipment availability, and cell type. It is recommended to optimize assay conditions for each cell line to ensure accurate and reproducible results. These application notes serve as a comprehensive guide for researchers investigating the pro-apoptotic activity of this promising BCL-2 inhibitor.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound – Application in Therapy and Current Clinical Research [essais-cliniques.be]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by S65487

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 (also known as VOB560) is a potent and selective second-generation BCL-2 inhibitor developed for the treatment of various hematological malignancies, including Acute Myeloid Leukemia (AML).[1] Overexpression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) is a key survival mechanism for many cancer cells, preventing the initiation of programmed cell death, or apoptosis.[2] this compound acts as a BH3 mimetic, binding to the BH3 hydrophobic groove of BCL-2 and disrupting its interaction with pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/PI dual-staining method is a widely used assay to distinguish between different stages of apoptosis.

-

Annexin V: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

By using both Annexin V and PI, it is possible to differentiate between:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry analysis of apoptosis in the MOLM-13 human acute myeloid leukemia cell line treated with a BCL-2 inhibitor. While specific quantitative data for this compound is not publicly available in peer-reviewed literature, this data serves as an illustrative example of the expected results.

Table 1: Apoptosis Induction in MOLM-13 Cells by a BCL-2 Inhibitor (24-hour treatment)

| Treatment Group | Concentration (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |

| BCL-2 Inhibitor | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 3.5 ± 0.9 | 12.4 ± 2.1 |

| BCL-2 Inhibitor | 10 | 62.3 ± 4.2 | 25.4 ± 3.1 | 10.3 ± 1.8 | 35.7 ± 4.9 |

| BCL-2 Inhibitor | 100 | 25.1 ± 5.1 | 48.7 ± 4.5 | 24.2 ± 3.7 | 72.9 ± 8.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for the flow cytometry analysis of apoptosis induced by this compound.

Materials and Reagents

-

Cell Line: Human acute myeloid leukemia cell line (e.g., MOLM-13, MV4-11)

-